molecular formula C16H10BrNO2 B1266358 6-Bromo-2-phenylquinoline-4-carboxylic acid CAS No. 33007-99-7

6-Bromo-2-phenylquinoline-4-carboxylic acid

Cat. No. B1266358
CAS RN: 33007-99-7
M. Wt: 328.16 g/mol
InChI Key: PPBAFFAAGXPVNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid and its derivatives often involves novel procedures or the application of specific catalytic systems to achieve high yields and functional group specificity. For instance, Raveglia et al. (1997) described a novel synthesis approach for 3-halo-2-phenylquinoline-4-carboxylic acids, which could be relevant to the synthesis of the 6-bromo derivative through modifications of the halogenation step according to the Sandmeyer reaction (Raveglia et al., 1997). Additionally, He et al. (2016) explored the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, highlighting a method that may be adapted for the synthesis of 6-bromo-2-phenylquinoline-4-carboxylic acid through intramolecular reactions (He et al., 2016).

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-phenylquinoline-4-carboxylic acid is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline nucleus. Blackburn et al. (1996) discussed the hydrogen bonding and crystal structure of a related compound, 2-phenylquinoline-4-carboxylic acid, which can provide insights into the structural aspects and intermolecular interactions of the 6-bromo derivative (Blackburn et al., 1996).

Chemical Reactions and Properties

6-Bromo-2-phenylquinoline-4-carboxylic acid participates in various chemical reactions, including nucleophilic substitutions, coupling reactions, and halogenation. These reactions are fundamental for the synthesis of diverse derivatives and for exploring the compound's reactivity towards different chemical agents. The study by Xu et al. (2014) on cyclopalladated 6-bromo-2-ferrocenylquinoline complexes with N-heterocyclic carbenes (NHCs) and triphenylphosphine sheds light on its potential reactivity and applications in catalysis (Xu et al., 2014).

Scientific Research Applications

Synthesis Techniques

6-Bromo-2-phenylquinoline-4-carboxylic acid has been synthesized through various novel procedures. For instance, Raveglia et al. (1997) described a method involving the synthesis of a 3-amino intermediate followed by replacement with bromine using the Sandmeyer reaction (Raveglia et al., 1997). Similarly, Khalifa et al. (1982) reported the synthesis of 6-bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline and its derivatives (Khalifa et al., 1982).

Photolabile Protecting Groups

Brominated hydroxyquinoline, closely related to 6-bromo-2-phenylquinoline-4-carboxylic acid, has been utilized as a photolabile protecting group for carboxylic acids. This compound demonstrates greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications, as described by Fedoryak and Dore (2002) (Fedoryak & Dore, 2002).

Fluorescent Brightening Agents

The compound has potential applications as a fluorescent brightening agent. Rangnekar and Shenoy (1987) studied compounds derived from 2-phenyl-6-bromoquinoline-4-carboxylic acid for their possible use as brightening agents (Rangnekar & Shenoy, 1987).

Safety And Hazards

Specific safety and hazard information for 6-Bromo-2-phenylquinoline-4-carboxylic acid is not provided in the available resources .

properties

IUPAC Name

6-bromo-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBAFFAAGXPVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186639
Record name Cinchoninic acid, 6-bromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-phenylquinoline-4-carboxylic acid

CAS RN

33007-99-7
Record name Cinchoninic acid, 6-bromo-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033007997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 6-bromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchoninic acid, 6-bromo-2-phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DW Rangnekar, GR Shenoy - Dyes and pigments, 1987 - Elsevier
The condensation of 5-bromoisatin (1a) with aryl methyl ketones (2a–2d) gave 2-aryl-6-bromoquinolines (3a–3d), ammonolysis of which gave the 6-amino-2-arylquinoline derivatives (…
Number of citations: 8 www.sciencedirect.com
A Anjali, R Dheepika, PM Imran… - ACS Applied …, 2020 - ACS Publications
… , a Pfitzinger reaction (46) was carried out between 5-bromoisatin and suitably substituted acetophenone under alkaline conditions to give 6-bromo-2-phenylquinoline-4-carboxylic acid (…
Number of citations: 13 pubs.acs.org
A Anjali, SK Lenka, PM Imran… - New Journal of …, 2022 - pubs.rsc.org
… The compounds 6-bromo-2-phenylquinoline-4-carboxylic acid (1a) and 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (1b) were synthesized using the Pfitzinger reaction. …
Number of citations: 1 pubs.rsc.org
MA Massoud, SA El Bialy, WA Bayoumi… - Heterocyclic …, 2014 - degruyter.com
A new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids 17a,b, 2-aryl-3-hydroxyquinoline-4-carboxylic acids 12a–d and their derivatives 13–16 and 18–21 were designed, …
Number of citations: 14 www.degruyter.com
ا. د عبد الامير مطلك فنجان… - journal of the …, 2015‎ - cbej.uomustansiriyah.edu.iq
This research includes the preparation of thirty four new derivatives of 6-bromo-2-phenylquinoline-4-carboxylic acid, and these derivatives were characterized by their melting point(…
Number of citations: 2 cbej.uomustansiriyah.edu.iq

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